molecular formula C15H20O B1252279 Curzerene

Curzerene

Cat. No.: B1252279
M. Wt: 216.32 g/mol
InChI Key: HICAMHOOTMOHPA-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans- is a natural product found in Lindera aggregata, Piper nigrum, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of rac-4,5,6,7-Tetrahydro-3,5-dimethyl-1-benzofuran and its isomers through thermolysis of specific precursors has been explored, revealing insights into the mechanism of furan formation (Meier, Runsink, & Scharf, 1982).

Pharmacological Activities

  • Novel furanyl derivatives derived from the red seaweed Gracilaria opuntia, which include benzofuran structures, have shown potential anti-inflammatory and antioxidative effects in various in vitro models (Makkar & Chakraborty, 2018).
  • Design and synthesis of benzofuran derivatives have been conducted for antimicrobial, anti-inflammatory, and analgesic activities, showing significant results comparable to standard drugs (Rajanarendar et al., 2013).

Molecular and Structural Analysis

  • Detailed spectroscopic studies have been carried out for various benzofuran compounds, offering insights into their molecular structure and dynamics (Jacobs et al., 1993).

Natural Sources and Isolation

  • Benzofuran compounds have been isolated from various natural sources like Ligularia intermedia and Styrax perkinsiae, aiding in the understanding of their structures and potential biological activities (Ma, Gao, Shi, & Jia, 1997); (Li et al., 2005).

Novel Synthetic Approaches

  • Innovative synthetic methods have been developed for benzofuran compounds, demonstrating the flexibility and potential of these compounds in various chemical reactions (Huang et al., 2019).

Receptor Binding and Activity

  • Studies on the binding affinity of benzofuran compounds to specific receptors like serotonin receptors have contributed to the understanding of their pharmacological potential (Tomaszewski et al., 1992).

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(5R,6R)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

InChI

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m1/s1

InChI Key

HICAMHOOTMOHPA-HIFRSBDPSA-N

Isomeric SMILES

CC1=COC2=C1C[C@@H]([C@@](C2)(C)C=C)C(=C)C

SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Synonyms

curzerene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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